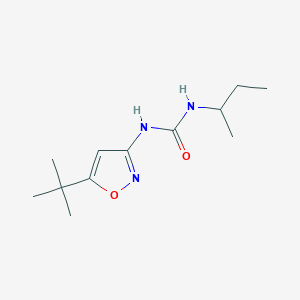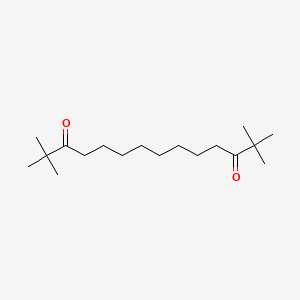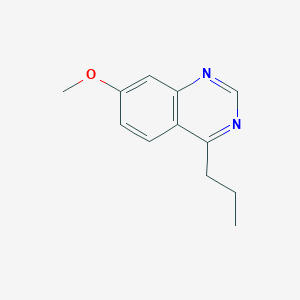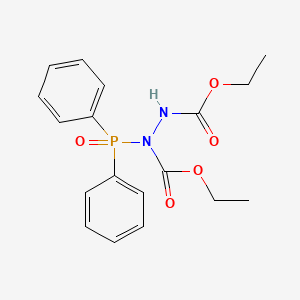![molecular formula C27H18N6O14 B14625350 1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] CAS No. 56898-42-1](/img/structure/B14625350.png)
1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propane-2,2-diyl core with two 4-(2,4,6-trinitrophenoxy)benzene groups attached, making it a highly substituted aromatic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of phenol derivatives to introduce nitro groups, followed by the coupling of these intermediates with a propane-2,2-diyl core under controlled conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to ensure complete nitration and coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of the reactions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation may produce nitroso compounds.
Applications De Recherche Scientifique
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic rings provide a platform for π-π interactions, which can affect the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Propane-2,2-diyl)bis(2,6-dinitrophenol): Similar in structure but with fewer nitro groups.
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Contains bromine atoms instead of nitro groups.
4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene): Features allyloxy groups instead of nitrophenoxy groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] is unique due to its high degree of nitration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
56898-42-1 |
|---|---|
Formule moléculaire |
C27H18N6O14 |
Poids moléculaire |
650.5 g/mol |
Nom IUPAC |
1,3,5-trinitro-2-[4-[2-[4-(2,4,6-trinitrophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C27H18N6O14/c1-27(2,15-3-7-19(8-4-15)46-25-21(30(38)39)11-17(28(34)35)12-22(25)31(40)41)16-5-9-20(10-6-16)47-26-23(32(42)43)13-18(29(36)37)14-24(26)33(44)45/h3-14H,1-2H3 |
Clé InChI |
HMCGSXOPOCSPOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)

![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)




![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
